In Vitro Potency: MAO-A Inhibition IC50 in Rat Liver Mitochondria
The compound demonstrates moderate inhibitory activity against Monoamine Oxidase A (MAO-A). The recorded IC50 value is 83 nM, which serves as a reference point for its potency relative to other MAO-A ligands in the literature [1]. While direct head-to-head data with closely related analogs (e.g., (oxan-3-yl)methanamine) are absent from the public domain, this value places the compound in a distinct potency range compared to a class of highly selective MAO-B inhibitors, which often exhibit IC50 values in the low nanomolar range for their primary target. It is critical to note that this is a single-point potency metric and does not constitute a comprehensive pharmacological profile or selectivity data across the MAO isoforms.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 83 nM |
| Comparator Or Baseline | MAO-A (Rat Liver Mitochondria) |
| Quantified Difference | IC50 = 83 nM |
| Conditions | Assay: Inhibition of MAO-A in rat liver mitochondria using serotonin as substrate, preincubated with enzyme for 60 mins prior to substrate addition [1]. |
Why This Matters
This data provides a quantifiable benchmark for assessing batch-to-batch consistency in potency for researchers using the compound as a tool to modulate MAO-A activity in vitro.
- [1] BindingDB. BDBM50088556 CHEMBL3577034. Affinity Data: IC50 83 nM for MAO-A in rat liver mitochondria. View Source
